Nystose trihydrate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Nystose trihydrate can be enzymatically synthesized from sucrose using fructosyltransferase enzymes . The reaction involves the transfer of fructosyl units to sucrose, forming a series of fructooligosaccharides, including Nistose . The reaction conditions typically include a pH range of 5.0 to 7.0 and a temperature range of 30°C to 50°C .

Industrial Production Methods

Industrial production of this compound involves the use of microbial fermentation processes. Specific strains of microorganisms, such as Aspergillus niger, are employed to produce fructosyltransferase enzymes, which catalyze the formation of Nistose from sucrose . The fermentation process is optimized for maximum yield by controlling parameters such as pH, temperature, and nutrient availability .

Chemical Reactions Analysis

Types of Reactions

Nystose trihydrate undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .

Common Reagents and Conditions

Hydrolysis: Nistose can be hydrolyzed using acidic or enzymatic conditions to yield fructose and glucose.

Oxidation: Oxidative reactions can be carried out using reagents such as hydrogen peroxide or potassium permanganate.

Glycosylation: Nistose can participate in glycosylation reactions to form glycosides under the influence of glycosyltransferase enzymes.

Major Products Formed

Hydrolysis: Fructose and glucose.

Oxidation: Various oxidized derivatives of fructose and glucose.

Glycosylation: Glycosides with different aglycones.

Scientific Research Applications

Prebiotic Effects

Nystose trihydrate exhibits significant prebiotic properties, promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. Research indicates that it can enhance the viability of probiotics during storage by lowering water activity (Aw), which is crucial for maintaining microbial stability.

- Case Study : A study demonstrated that dehydrated nystose effectively reduced Aw from 0.30 to 0.00 over an eight-week storage period, significantly improving the survival rate of Bifidobacterium longum in sucrose powder mixtures .

Antioxidant Activity

Studies have suggested that nystose possesses antioxidant properties, potentially mitigating oxidative stress in biological systems. It scavenges free radicals and reduces lipid peroxidation, contributing to cellular protection.

- Case Study : An investigation revealed that nystose effectively reduced lipid peroxidation levels in cell cultures exposed to oxidative stressors, indicating its potential for dietary supplements aimed at improving health outcomes related to oxidative damage .

Water Activity Regulation

This compound can lower Aw in food products, inhibiting microbial growth and extending shelf life. Its addition to food matrices has been shown to significantly reduce Aw values compared to control samples.

- Table 1: Summary of Biological Activities of this compound

Mechanism of Action

Nystose trihydrate exerts its effects primarily through its prebiotic properties. It is not digested in the upper gastrointestinal tract but is fermented by beneficial gut bacteria in the colon . This fermentation process produces short-chain fatty acids, which have various health benefits, including improved gut health and modulation of the immune system . The molecular targets include gut microbiota, which metabolize Nistose to produce beneficial metabolites .

Comparison with Similar Compounds

Similar Compounds

1-Kestose: A trisaccharide with similar prebiotic properties.

Raffinose: A trisaccharide that also promotes the growth of beneficial gut bacteria.

Sucrose: The starting material for the synthesis of Nistose.

Uniqueness

Nystose trihydrate is unique due to its specific structure, which includes three fructose units linked to a glucose moiety . This structure provides distinct prebiotic effects compared to other fructooligosaccharides .

Biological Activity

Nystose trihydrate, a fructooligosaccharide, has garnered attention for its potential biological activities and applications in various fields, including food science and pharmaceuticals. This article explores the biological activity of this compound, highlighting its properties, mechanisms of action, and relevant research findings.

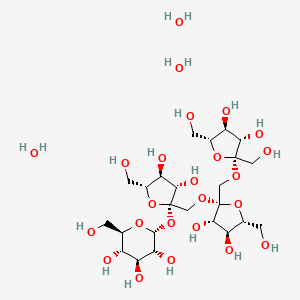

Chemical Structure and Properties

Nystose (also known as 1-kestose) is a non-reducing disaccharide composed of two fructose units and one glucose unit. Its molecular formula is with a molecular weight of approximately 666.58 g/mol. The trihydrate form contains three molecules of water, which influences its solubility and stability in various environments .

Biological Activity

1. Prebiotic Effects:

this compound exhibits prebiotic properties, promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. Research indicates that the addition of dehydrated nystose can enhance the survival of lyophilized Bifidobacterium longum in sucrose powder by lowering water activity (Aw), which is crucial for maintaining microbial viability during storage .

2. Antioxidant Activity:

Studies have suggested that nystose possesses antioxidant properties, which may help mitigate oxidative stress in biological systems. The mechanism involves scavenging free radicals and reducing lipid peroxidation, contributing to cellular protection against damage .

3. Water Activity Regulation:

this compound effectively lowers water activity in food products, which can inhibit microbial growth and extend shelf life. In experiments, mixtures containing nystose were shown to achieve significantly lower Aw values compared to control samples, enhancing the stability of food matrices .

Table 1: Summary of Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Prebiotic Effects | Stimulates growth of beneficial gut bacteria | , |

| Antioxidant Activity | Scavenges free radicals | |

| Water Activity Regulation | Lowers Aw in food products | , |

Case Studies

Case Study 1: Survival of Probiotics

In a study examining the effects of dehydrated nystose on the survival of Bifidobacterium longum, it was found that increasing concentrations of nystose led to a significant reduction in Aw from 0.30 to 0.00 over an 8-week storage period. The number of surviving cells decreased more slowly in mixtures with higher nystose content, demonstrating its protective effect against desiccation .

Case Study 2: Antioxidant Properties

A recent investigation into the antioxidant capacity of nystose revealed that it effectively reduced lipid peroxidation levels in cell cultures exposed to oxidative stressors. This suggests potential applications in dietary supplements aimed at improving health outcomes related to oxidative damage .

Q & A

Basic Research Questions

Q. How is the crystal structure of nystose trihydrate determined, and what are its key conformational features?

The crystal structure of this compound (CHO·3HO) is resolved using single-crystal X-ray diffraction (Cu Kα radiation) at low temperatures (e.g., 121 K). The orthorhombic space group P222 reveals four molecules per unit cell with dimensions Å, Å, and Å. The α-D-glucopyranose ring adopts a 4C1 chair conformation, while fructofuranose rings exhibit 4T3, E4, or E3 conformations. Hydrogen bonding networks between adjacent molecules stabilize the structure, with distinct linkage conformations (e.g., φ, ψ, ω angles) compared to related fructooligosaccharides like 1-kestose .

Q. What methodologies ensure the purity of this compound for experimental use?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for quality control. Analytical conditions typically involve hydrophilic interaction chromatography (HILIC) or anion-exchange columns to separate nystose (GF3) from other fructooligosaccharides (e.g., GF2, GF4). Baseline separation (R > 1.5) is achieved using 10 ppm sugar standards and validated with linearity/symmetry factors (1.0–1.2). Dissolution in water (avoiding methanol due to low solubility) and storage at 2–8°C under desiccation prevent degradation .

Q. How is this compound quantified in complex matrices like functional foods?

Quantification in food or biological samples involves extraction with hot water or ethanol, followed by enzymatic hydrolysis (e.g., inulinase) to release fructooligosaccharides. Liquid chromatography paired with evaporative light scattering detection (HPLC-ELSD) or mass spectrometry (LC-MS) is used. For example, in strawberry juice, nystose (DP4) is monitored alongside 1-kestose (DP3) and fructosyl nystose (DP5), with statistical validation via ANOVA and Duncan’s multiple range test (p<0.05) .

Advanced Research Questions

Q. What experimental designs elucidate the role of this compound in plant stress responses?

Comparative proteomics (e.g., 2D-DIGE or LC-MS/MS) identifies differentially expressed proteins in nystose-treated vs. control samples. For rice roots under cold stress, 497 proteins are analyzed via GO and KEGG pathway enrichment, focusing on serine/threonine phosphatases, ABA signaling, and ROS scavenging. Western blotting validates key proteins (e.g., RSOsPR10), while pharmacological inhibitors (e.g., jasmonate/salicylic acid inhibitors) dissect signaling pathways. Replicates (n=3) and arcsin-transformed data ensure statistical rigor .

Q. How can dynamic models optimize this compound production via microbial fermentation?

Fermentative production using Aureobasidium pullulans or Aspergillus spp. requires dynamic models incorporating biomass growth, substrate utilization, and hydrolysis kinetics (e.g., nystose hydrolysis to kestose). Sensitivity analysis identifies critical parameters (e.g., enzyme activity, pH), while model validation uses experimental time-course data. Challenges include reconciling discrepancies between in vitro enzyme kinetics and in vivo fermentation yields .

Q. What structural factors influence this compound’s stability and interaction with biomolecules?

Molecular dynamics simulations and crystallography reveal that hydrogen bonding (e.g., O–H···O interactions) and glycosidic linkage flexibility (e.g., φ = 71.3°, ψ = −165.9°) affect stability. Comparative studies with stachyose hydrate show differences in hydration shells and conformational adaptability, impacting its function as a prebiotic or cryoprotectant .

Q. How do researchers address contradictions in proteomic data from nystose-treated plant systems?

Contradictions arise from tissue-specific responses or temporal variations in protein expression. Mitigation strategies include:

- Time-course experiments to capture dynamic changes.

- Multi-omics integration (transcriptomics/metabolomics) to cross-validate pathways.

- Normalization against housekeeping proteins and rigorous false-discovery-rate (FDR) corrections in LC-MS/MS workflows .

Q. What are the challenges in reproducing this compound crystallization for structural studies?

Seed crystals are essential for controlled nucleation. Key parameters include supersaturation levels in aqueous solutions, slow cooling rates (0.1–0.5°C/h), and avoiding impurities (e.g., monosaccharides). Anomalous diffraction patterns may arise from hydration variability, necessitating low-temperature (121 K) data collection to stabilize crystals .

Q. Methodological Notes

- X-ray Crystallography : Use synchrotron radiation for high-resolution data on low-symmetry crystals.

- Chromatography : Optimize mobile phase (acetonitrile/water gradients) and column temperature (30–40°C) to resolve GF3 from co-eluting analytes .

- Statistical Validation : Apply factorial ANOVA with random effects for biological replicates and report least significant differences (LSD) at 95% confidence .

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21.3H2O/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(20(38)15(33)11(4-28)44-24)7-40-23(19(37)14(32)10(3-27)43-23)6-39-22(5-29)18(36)13(31)9(2-26)42-22;;;/h8-21,25-38H,1-7H2;3*1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18+,19+,20+,21-,22-,23-,24+;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTDGRNFAJVFRT-DHHBJCMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)CO)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.